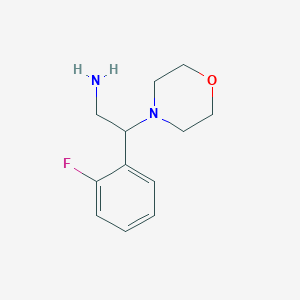

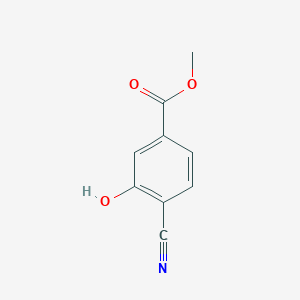

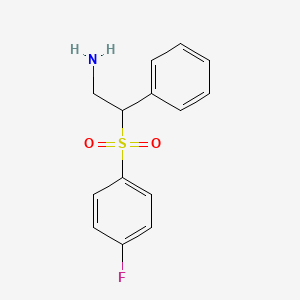

![molecular formula C8H8N4O2 B1317424 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 108129-01-7](/img/structure/B1317424.png)

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities .

Synthesis Analysis

The synthesis of TP derivatives has been reported in various studies . For example, the synthesis of a novel TP derivative was achieved via microwave irradiation .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis

The TP heterocycle has favorable ADME-PK properties . It exhibits fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives have been a focus of chemical research due to their structural uniqueness and potential applications. For instance, derivatives of this compound have been synthesized for fungicidal applications, with several novel carbonylhydrazone derivatives showing promising fungicidal activities (Li De-jiang, 2008). Another study explored its crystalline forms, specifically investigating its molecular structure in two crystal environments to understand the potential biological activity of its coordination compounds (L. Canfora et al., 2010).

Applications in Heterocyclic Chemistry

The compound's relevance in heterocyclic chemistry is significant. It's utilized in the synthesis of various diheterocyclic compounds, serving as a precursor for the creation of triazoles, oxadiazoles, and thiadiazoles, showcasing its versatility in chemical synthesis (Zuming Liu et al., 2008). Its role extends to the development of novel anthranilic diamides containing triazolopyrimidine, demonstrating its utility in designing new chemical entities (Wei-Li Dong et al., 2008).

Broad Spectrum of Chemical Reactions

The compound participates in a variety of chemical reactions, making it a cornerstone in synthetic chemistry. It's involved in the synthesis of triazolopyrimidines, thiadiazoles, and selenadiazoles, showcasing its adaptability in forming different heterocyclic compounds (A. Abdelhamid et al., 2004). Its derivatives also find applications in green chemistry, evidenced by a novel synthesis of pyrimidopyrimidine-diones under environmentally friendly, catalyst- and solvent-free conditions (B. Karami et al., 2015).

Potential in Pharmaceutical and Agrochemical Sectors

The compound and its derivatives have shown potential in pharmaceutical and agrochemical applications. A comprehensive review highlighted its role in these sectors, underlining its significance in the synthesis of compounds with potential biological activities (G. Fischer, 2007).

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to impact a variety of biological pathways, including those involved in inflammation and cancer .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including anti-inflammatory and antiproliferative effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially impact the activity of similar compounds .

Zukünftige Richtungen

The TP heterocycle has found numerous applications in medicinal chemistry . Its structural similarity to some natural compounds such as purine makes it a promising bicyclic system to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .

Biochemische Analyse

Biochemical Properties

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation . Additionally, this compound can bind to tubulin, affecting microtubule dynamics and thus impacting cell division . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the ERK signaling pathway . Furthermore, it can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . These cellular effects underscore its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with CDKs results in the inhibition of these enzymes, thereby halting cell cycle progression . Additionally, it can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest . These molecular interactions are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound has shown stability and sustained activity in various in vitro and in vivo models . Its long-term effects on cellular function can vary, with some studies indicating potential degradation and reduced efficacy over extended periods . These findings are essential for understanding its therapeutic window and optimizing its use in clinical settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has shown significant therapeutic effects with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is vital for optimizing its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These distribution patterns are important for understanding its biodistribution and potential off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its therapeutic efficacy and specificity.

Eigenschaften

IUPAC Name |

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFVEWTUXVBYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=NC(=NN12)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

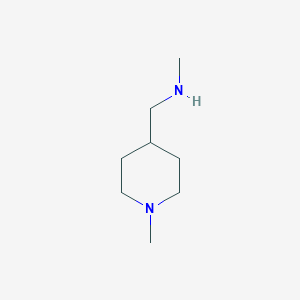

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

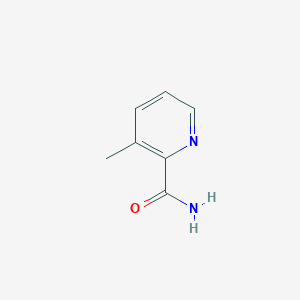

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

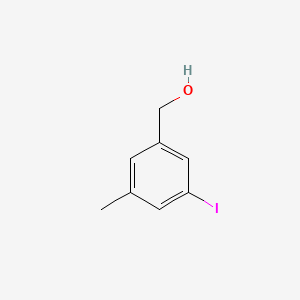

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)

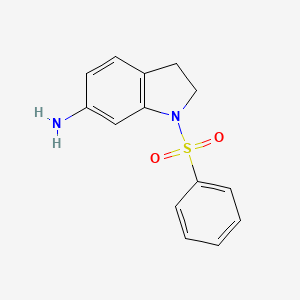

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)